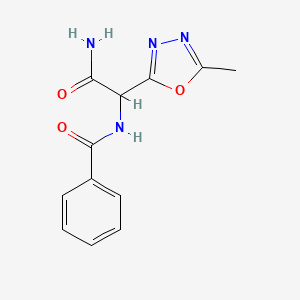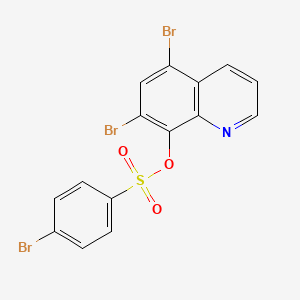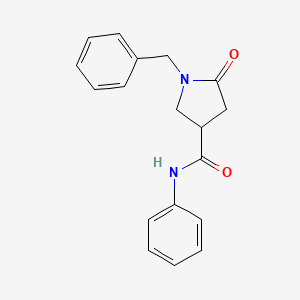
7-hydroxy-4,8-dimethyl-6-(1H-pyrazol-3-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-4,8-dimethyl-6-(1H-pyrazol-3-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4,8-dimethyl-6-(1H-pyrazol-3-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with chromen-2-one precursors under controlled conditions. Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly electrophilic or nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 7-hydroxy-4,8-dimethyl-6-(1H-pyrazol-3-yl)-2H-chromen-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicinal chemistry, derivatives of chromen-2-one are often explored for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-4,8-dimethyl-6-(1H-pyrazol-3-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-4-methyl-6-(1H-pyrazol-3-yl)-2H-chromen-2-one
- 7-hydroxy-4,8-dimethyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one
- 7-hydroxy-4,8-dimethyl-6-(1H-imidazol-3-yl)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-hydroxy-4,8-dimethyl-6-(1H-pyrazol-3-yl)-2H-chromen-2-one may exhibit unique biological activities or chemical reactivity due to the specific arrangement of functional groups. Its unique structure may also influence its solubility, stability, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
7-hydroxy-4,8-dimethyl-6-(1H-pyrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C14H12N2O3/c1-7-5-12(17)19-14-8(2)13(18)10(6-9(7)14)11-3-4-15-16-11/h3-6,18H,1-2H3,(H,15,16) |
InChI Key |
ZKIAECMZBGJAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC=NN3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12193730.png)
![5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12193735.png)
![(3-Imidazolylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B12193736.png)
![[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]diethylamine](/img/structure/B12193738.png)
![(2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12193746.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12193753.png)
![2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B12193757.png)
![N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B12193764.png)


![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B12193775.png)

![Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-](/img/structure/B12193786.png)
![N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B12193791.png)
